molecular formula C21H21F4N7 B6128521 N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE

N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE

Cat. No.: B6128521
M. Wt: 447.4 g/mol
InChI Key: SNDUJQSCXNOOKW-UHFFFAOYSA-N
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Description

N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features a triazine ring, a piperazine moiety, and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-AMINO-6-{[4-(4-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
  • N-(4-AMINO-6-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE

Uniqueness

The uniqueness of N-(4-AMINO-6-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorinated phenyl groups, in particular, can enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4N7/c22-15-4-6-17(7-5-15)32-10-8-31(9-11-32)13-18-28-19(26)30-20(29-18)27-16-3-1-2-14(12-16)21(23,24)25/h1-7,12H,8-11,13H2,(H3,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDUJQSCXNOOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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